molecular formula C₁₀H₁₆D₈O₂Si B1145651 4-(Dimethyl-t-butylsilyloxy)butan-1-ol-d8 CAS No. 1224439-44-4

4-(Dimethyl-t-butylsilyloxy)butan-1-ol-d8

Cat. No.: B1145651
CAS No.: 1224439-44-4
M. Wt: 212.43
InChI Key:
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Description

4-(Dimethyl-t-butylsilyloxy)butan-1-ol-d8 is an organic compound with the chemical formula C11H26O2Si. It is a deuterated derivative of 4-(Dimethyl-t-butylsilyloxy)butan-1-ol, where deuterium atoms replace the hydrogen atoms. This compound is widely used in organic synthesis as a reagent and intermediate due to its unique properties, such as increased thermal stability and solubility.

Preparation Methods

4-(Dimethyl-t-butylsilyloxy)butan-1-ol-d8 can be synthesized through the reaction of 4-bromobutanol with sodium tert-butyldimethylsilane . The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent moisture from affecting the reaction. The reaction conditions include a temperature range of 0-25°C and a reaction time of 12-24 hours. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-(Dimethyl-t-butylsilyloxy)butan-1-ol-d8 undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

    Reduction: It can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with PCC would yield a ketone, while reduction with LiAlH4 would yield an alcohol.

Scientific Research Applications

4-(Dimethyl-t-butylsilyloxy)butan-1-ol-d8 has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the synthesis of biologically active molecules and as a labeling agent in metabolic studies.

    Medicine: It is used in the development of new drugs and therapeutic agents due to its unique properties.

    Industry: The compound is used in the production of specialty chemicals and materials with enhanced thermal stability and solubility.

Mechanism of Action

The mechanism of action of 4-(Dimethyl-t-butylsilyloxy)butan-1-ol-d8 involves its interaction with molecular targets and pathways in chemical reactions. The compound’s silane group increases its thermal stability and solubility, allowing it to participate in various reactions more efficiently. The hydroxyl group can undergo nucleophilic substitution, oxidation, or reduction, leading to the formation of different products depending on the reaction conditions.

Comparison with Similar Compounds

4-(Dimethyl-t-butylsilyloxy)butan-1-ol-d8 can be compared with other similar compounds, such as:

    4-(Dimethyl-t-butylsilyloxy)butan-1-ol: The non-deuterated version of the compound, which has similar properties but lacks the deuterium atoms.

    4-tert-Butyldimethylsiloxy-1-butanol: Another similar compound with a slightly different structure but similar reactivity and applications.

    1-tert-Butyldimethylsilyl-4-hydroxybutane: A compound with a similar silane group and hydroxyl functionality, used in similar applications.

The uniqueness of this compound lies in its deuterated nature, which can provide insights into reaction mechanisms and metabolic pathways in scientific research.

Properties

CAS No.

1224439-44-4

Molecular Formula

C₁₀H₁₆D₈O₂Si

Molecular Weight

212.43

Synonyms

4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-butan-1,1,2,2,3,3,4,4-d8-ol;  4-t-Butyldimethylsilyloxy-1-butanol-d8;  1-t-Butyldimethylsilyl-4-hydroxybutane-d8;  4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-butanol-d8; 

Origin of Product

United States

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